molecular formula C10H8Cl2O2 B13728827 2,4-Dichloro-6-methylcinnamic acid

2,4-Dichloro-6-methylcinnamic acid

Cat. No.: B13728827
M. Wt: 231.07 g/mol
InChI Key: UTGVKGFPRWMMLK-NSCUHMNNSA-N
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Description

2,4-Dichloro-6-methylcinnamic acid is a cinnamic acid derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a propenoic acid side chain. Cinnamic acid derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, though the functional roles of this particular compound remain to be elucidated through targeted research.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

UTGVKGFPRWMMLK-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1/C=C/C(=O)O)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1C=CC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylcinnamic acid typically involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2,4-Dichloro-6-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The presence of chlorine atoms and the methyl group enhances its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

The structural and functional attributes of 2,4-Dichloro-6-methylcinnamic acid can be contextualized by comparing it to analogous chlorinated and methyl-substituted aromatic carboxylic acids. Below is a detailed analysis based on the provided evidence:

Structural Similarities and Differences

The compounds listed in , and 6 share functional groups (chloro, methyl, carboxylic acid) but differ in their core ring systems and substituent arrangements:

Compound Name CAS Number Core Structure Substituent Positions Key Features
This compound Not available Benzene + propenoic acid 2-Cl, 4-Cl, 6-CH₃ Planar aromatic ring with extended conjugation via propenoic acid.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine 2-Cl, 6-CH₃, 4-COOH Heterocyclic ring with nitrogen atoms; enhanced polarity and hydrogen bonding.
2-Chloro-6-methylisonicotinic acid 503555-50-8 Pyridine 2-Cl, 6-CH₃, 4-COOH Electron-deficient ring due to nitrogen; potential for metal coordination.
2,6-Dichloro-4-methylnicotinic acid 41667-95-2 Pyridine 2-Cl, 6-Cl, 4-CH₃, 3-COOH Dichloro substitution increases electronegativity; methyl alters steric bulk.
2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid 662154-29-2 Benzene 4-Cl, 2-CHO, 6-OCH₃, -OCH₂COOH Formyl and methoxy groups enhance reactivity; acetic acid side chain.

Key Observations :

  • Substituent Effects: Dichloro substitutions in the target compound may enhance electrophilic reactivity compared to mono-chloro analogs like 2-Chloro-6-methylisonicotinic acid.
  • Acidity: The propenoic acid group in cinnamic acid derivatives is less acidic than carboxylic acids directly attached to heterocycles (e.g., pyridine-4-carboxylic acid) due to reduced electron withdrawal from the aromatic system.

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